Cas no 50629-82-8 (Halometasone)

Halometasone 化学的及び物理的性質
名前と識別子
-
- Halometasone
- 2-Chloroflumethasone
- 2-Chlor-6a,9-difluor-11b,17,21-trihydroxy-16a-methyl-1,4-pregnadien-3,20-dion
- (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- CHEMBL1587228
- AB00639905-06
- Halometasona
- Halometasonum
- 50629-82-8
- CCG-100880
- D07202
- 2-Chlor-6alpha,9-difluor-11beta,17,21-trihydroxy-16alpha-methyl-1,4-pregnadien-3,20-dion
- CS-0453061
- DTXSID1048382
- (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- Halometasone [INN]
- EINECS 256-664-9
- MLS000759439
- 2-Chloro-6alpha,9-difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
- HALOMETASONE [WHO-DD]
- SCHEMBL4872
- HALOMETASONE [MI]
- Q10910139
- AS-78199
- HMS2232N17
- DB13728
- HMS2051C16
- SMR000466330
- CHEBI:135724
- MLS001424089
- Halometasona [INN-Spanish]
- 2-CHLORO-6.ALPHA.,9-DIFLUORO-11.BETA.,17,21-TRIHYDROXY-16.ALPHA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
- UNII-J69Z9UU41Z
- Pregna-1,4-diene-3,20-dione, 2-chloro-6,9-difluoro-11,17,21-trihydroxy-16-methyl-, (6alpha,11beta,16alpha)-
- AC-3528
- Halometasone (INN)
- Q-101370
- AKOS025402048
- HALOMETASONE [MART.]
- NC00130
- J69Z9UU41Z
- Halometasonum [INN-Latin]
- HALOMETASONE (MART.)
- Halometasonum (INN-Latin)
- DTXCID7028356
- GGXMRPUKBWXVHE-MIHLVHIWSA-N
- (1R,2S,8S,10S,11S,13R,14R,15S,17S)-4-chloro-1,8-difluoro-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadeca-3,6-dien-5-one
- D07AC12
- Halometasona (INN-Spanish)
- 2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione
- (1R,2S,8S,10S,11S,13R,14R,15S,17S)-4-chloro-1,8-difluoro-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-dien-5-one
-
- MDL: MFCD00866091
- インチ: InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1
- InChIKey: GGXMRPUKBWXVHE-MIHLVHIWSA-N
- ほほえんだ: OCC([C@]1([C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(C(=C[C@]4(C)[C@@]3(F)[C@H](C[C@]12C)O)Cl)=O)O)=O
計算された属性
- せいみつぶんしりょう: 444.15200
- どういたいしつりょう: 444.152
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 2
- 複雑さ: 889
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 220-222° (dec)
- ふってん: 600.5±55.0 °C at 760 mmHg
- フラッシュポイント: 317.0±31.5 °C
- 屈折率: 1.586
- PSA: 94.83000
- LogP: 2.41020
- じょうきあつ: 0.0±3.9 mmHg at 25°C
Halometasone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302 (50%) H312 (50%) H332 (50%)
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Halometasone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-490913-10mg |
Halometasone, |
50629-82-8 | 10mg |
¥2858.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1264740-10mg |
Halometasone |
50629-82-8 | 98% | 10mg |
$240 | 2024-06-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303832-10mg |
Halometasone |
50629-82-8 | 98% | 10mg |
¥945.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303832-50mg |
Halometasone |
50629-82-8 | 98% | 50mg |
¥2725.90 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H829975-50mg |
Halometasone |
50629-82-8 | 98% | 50mg |
¥4,410.00 | 2022-10-10 | |
TRC | H103100-10mg |
Halometasone |
50629-82-8 | 10mg |
$ 244.00 | 2023-09-07 | ||
TRC | H103100-100mg |
Halometasone |
50629-82-8 | 100mg |
$ 1869.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303832-1g |
Halometasone |
50629-82-8 | 98% | 1g |
¥10299.90 | 2023-09-02 | |
A2B Chem LLC | AG24782-1mg |
Halometasone |
50629-82-8 | ≥98% | 1mg |
$34.00 | 2024-04-19 | |
A2B Chem LLC | AG24782-10mg |
Halometasone |
50629-82-8 | ≥98% | 10mg |
$192.00 | 2024-04-19 |
Halometasone 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives 21-hydroxysteroids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxysteroids 21-hydroxysteroids
- Solvents and Organic Chemicals Organic Compounds
Halometasoneに関する追加情報
Halometasone (CAS No. 50629-82-8): A Comprehensive Overview
Halometasone, with the CAS number 50629-82-8, is a synthetic glucocorticoid that has garnered significant attention in the field of endocrinology and pharmacology. This compound is widely recognized for its potent anti-inflammatory and immunosuppressive properties, making it a cornerstone in the treatment of various inflammatory and autoimmune conditions. Recent studies have further elucidated its mechanism of action, bioavailability, and potential for targeted therapies.
The chemical structure of Halometasone is characterized by its unique substitution pattern, which contributes to its enhanced potency compared to traditional glucocorticoids like hydrocortisone. Research has shown that this substitution pattern allows Halometasone to bind more effectively to the glucocorticoid receptor (GR), thereby amplifying its therapeutic effects. This advancement has been pivotal in understanding why Halometasone exhibits superior efficacy in treating conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
One of the most recent breakthroughs in Halometasone research involves its role in modulating the immune response. Studies have demonstrated that Halometasone can suppress pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in chronic inflammation. This discovery has opened new avenues for its application in personalized medicine, where treatment regimens can be tailored to individual patients based on their cytokine profiles.
In terms of pharmacokinetics, Halometasone has been shown to have an extended half-life, which reduces the frequency of administration and improves patient compliance. Advanced drug delivery systems, such as liposomal formulations, have further enhanced its bioavailability and reduced systemic side effects. These innovations are particularly beneficial for patients requiring long-term therapy, as they minimize the risk of adverse effects associated with prolonged glucocorticoid use.
The safety profile of Halometasone has also been a focal point of recent investigations. While it shares many safety considerations with other glucocorticoids—such as potential corticosteroid-induced osteoporosis and hyperglycemia—researchers have identified biomarkers that can predict individual susceptibility to these side effects. This predictive capability enables clinicians to implement preventive measures and optimize treatment outcomes.
Moreover, the application of Halometasone in dermatology has seen remarkable progress. Topical formulations of Halometasone have been proven effective in treating chronic skin conditions like psoriasis and eczema. Clinical trials have highlighted its ability to reduce skin inflammation without causing significant local or systemic adverse effects, making it a preferred choice for dermatologists worldwide.
Looking ahead, ongoing research is exploring the potential of Halometasone in oncology, particularly in combination therapies for cancer treatment. Preclinical studies suggest that Halometasone may enhance the efficacy of chemotherapy by modulating tumor microenvironments and reducing chemotherapy-induced inflammation. If these findings translate into clinical success, Halometasone could play a transformative role in oncological care.
In conclusion, Halometasone (CAS No. 50629-82-8) stands as a testament to advancements in glucocorticoid therapy. Its potent anti-inflammatory properties, combined with innovative delivery systems and targeted applications, continue to expand its therapeutic horizons. As research delves deeper into its mechanisms and clinical applications, Halometasone is poised to remain at the forefront of inflammatory disease management for years to come.
50629-82-8 (Halometasone) 関連製品
- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)
- 2248759-97-7(4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)
- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)
- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)
- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 857290-13-2(N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)
- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)
- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)
- 1955558-22-1(2-Bromo-4-(chloromethyl)pyridine hydrochloride)
